molecular formula C18H20N2O4 B3252783 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 219536-91-1

2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No.: B3252783
CAS No.: 219536-91-1
M. Wt: 328.4 g/mol
InChI Key: SGJUXPJXOBCGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzo[b][1,6]naphthyridine derivative characterized by a tetrahydroquinoline-like framework fused with a pyridine ring. Its synthesis involves the Pfitzinger reaction, where 1-tert-butoxycarbonylpiperidin-4-one condenses with isatine derivatives in dimethylformamide (DMF) and ammonium acetate, yielding the product in 50% efficiency .

The Boc group imparts steric bulk, influencing solubility and reactivity. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for MAO inhibitors and other heterocyclic drug candidates .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-18(2,3)24-17(23)20-9-8-14-12(10-20)15(16(21)22)11-6-4-5-7-13(11)19-14/h4-7H,8-10H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJUXPJXOBCGCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Heterocyclic compounds are integral in medicinal chemistry due to their diverse biological activities. The compound features a naphthyridine core, which is known for various pharmacological properties, including antimicrobial and anticancer activities. The tert-butoxycarbonyl (Boc) group enhances the solubility and stability of the compound, making it an interesting candidate for further biological evaluation.

2. Synthesis

The synthesis of 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid typically involves multi-step organic reactions. Key steps may include:

  • Formation of the naphthyridine core via cyclization reactions.
  • Introduction of the Boc group through standard carbamate formation techniques.
  • Carboxylic acid functionalization at the 10-position to enhance biological activity.

The synthetic pathway can be summarized as follows:

StepReaction TypeKey Reagents
1CyclizationNaphthyridine precursors
2Boc ProtectionTert-butyl chloroformate
3CarboxylationAppropriate carboxylic acid derivatives

3.1 Antimicrobial Activity

Recent studies have indicated that compounds derived from naphthyridine exhibit significant antimicrobial properties. For instance, 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid has been evaluated against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

Preliminary results suggest that this compound shows promising antibacterial activity comparable to standard antibiotics .

3.2 Anticancer Activity

The naphthyridine scaffold has also been associated with anticancer properties. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines through various mechanisms such as:

  • Inhibition of DNA topoisomerases
  • Induction of oxidative stress
  • Modulation of apoptosis-related proteins

Specific studies on related compounds have shown IC50 values in the micromolar range against several cancer cell lines .

3.3 Enzyme Inhibition

Another area of interest is the inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with a similar structure have been shown to act as potent inhibitors of these enzymes, which are crucial in neurotransmission and are implicated in conditions like Alzheimer's disease .

Case Study 1: Antibacterial Evaluation

In a study conducted by researchers at the University of Baghdad, derivatives of naphthyridine were synthesized and tested against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Case Study 2: Anticancer Mechanism

A study published in PMC explored the mechanism of action for naphthyridine derivatives on human cancer cell lines. The findings revealed that these compounds could effectively induce cell cycle arrest and apoptosis through mitochondrial pathways .

5. Conclusion

The compound 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid represents a promising candidate for further research due to its diverse biological activities. Its potential as an antimicrobial and anticancer agent warrants additional studies to elucidate its mechanisms and optimize its efficacy.

Future research should focus on:

  • Detailed structure-activity relationship (SAR) studies.
  • In vivo evaluations to assess pharmacokinetics and toxicity.
  • Exploration of combinatorial therapies with existing antibiotics or chemotherapeutics.

Scientific Research Applications

Pharmacological Applications

One of the primary applications of this compound lies in its potential as a pharmacological agent. Research has indicated that derivatives of tetrahydrobenzo[b][1,6]naphthyridines exhibit significant activity against various biological targets.

Acetylcholinesterase Inhibition

A study highlighted the synthesis of a series of 1,2,3,4-tetrahydrobenzo[h][1,6]naphthyridines that act as potent inhibitors of acetylcholinesterase (AChE). These compounds were evaluated for their ability to bind at different sites on the enzyme, showcasing their potential in treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

Another area of interest is the anticancer properties of this compound. Research has indicated that modifications to the naphthyridine scaffold can lead to compounds with enhanced cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation through specific signaling pathways .

Synthetic Applications

The compound serves as an important intermediate in organic synthesis due to its versatile reactivity.

Building Block for Complex Molecules

The tert-butoxycarbonyl (Boc) group allows for selective deprotection under mild conditions, making it useful in multi-step synthesis processes. This property is particularly advantageous when constructing complex organic molecules where functional group compatibility is crucial .

Synthesis of Bioactive Compounds

The ability to modify the tetrahydrobenzo[b][1,6]naphthyridine core has led to the development of various bioactive compounds. For instance, derivatives have been synthesized that exhibit antimicrobial and anti-inflammatory activities .

Case Study 1: AChE Inhibitors

In a detailed study conducted by Muñoz-Torrero et al., several derivatives of tetrahydrobenzo[b][1,6]naphthyridines were synthesized and tested for AChE inhibition. The results demonstrated that specific substitutions at positions 1 and 5 significantly enhanced inhibitory activity compared to unmodified compounds .

Case Study 2: Anticancer Derivatives

A separate investigation focused on a series of naphthyridine derivatives which were evaluated for their anticancer properties against human breast cancer cell lines. The study found that certain modifications led to a marked increase in cytotoxicity and selectivity toward cancer cells while sparing normal cells .

Comparison with Similar Compounds

Structural Variations and Substituents

Key analogs differ in substituents at position 2 and additional modifications (Table 1):

Compound Substituent at Position 2 CAS Number Purity Commercial Availability
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid tert-Butoxycarbonyl (Boc) Not explicitly listed N/A Synthesized on demand
2-Ethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid Ethyl 519150-65-3 95% Available (Combi-Blocks)
2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid Benzyl N/A Discontinued Discontinued (CymitQuimica)
2-(Phenylsulfonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid Phenylsulfonyl N/A N/A Research-grade

Table 1: Substituent-driven variations among benzo[b][1,6]naphthyridine derivatives.

Physicochemical Properties

  • Solubility : The Boc group reduces aqueous solubility compared to the ethyl variant, which has higher lipophilicity. Sulfonyl derivatives (e.g., phenylsulfonyl) exhibit intermediate polarity due to the electron-withdrawing sulfonyl group .
  • Stability : Boc-protected derivatives are sensitive to acidic conditions, facilitating deprotection in downstream reactions. Ethyl and benzyl analogs lack this lability, making them more stable under standard storage .

Pharmacological Potential

  • Chlorinated derivatives (e.g., 10-chloro-1-(indol-3-yl) analogs) demonstrate nanomolar-range MAO inhibition, highlighting the impact of halogenation on potency .
  • Ethyl-substituted variants are preferred in industrial settings due to stability and commercial availability, whereas Boc-protected compounds are niche intermediates .

Challenges and Limitations

  • Synthetic Complexity : Boc-protected derivatives require multi-step synthesis and careful deprotection, increasing production costs .
  • Commercial Discontinuation : Benzyl-substituted analogs are discontinued, possibly due to lower demand or competing synthetic routes .

Q & A

Q. Basic Research Focus

  • Cancer research : Screen against NCI-60 cell lines to evaluate cytotoxicity.
  • Enzyme inhibition : Test monoamine oxidase (MAO) inhibition using fluorometric assays, as naphthyridines are established MAO scaffolds .
  • Apoptosis assays (e.g., Annexin V staining) to probe mechanisms in oncology models.

How can computational tools predict the biological activity of novel naphthyridine analogs?

Q. Advanced Research Focus

  • Structure-activity relationship (SAR) modeling : Use e-pharmacophores derived from target proteins (e.g., 3-phosphoinositide-dependent kinase-1) to design analogs .
  • Molecular docking : Simulate binding interactions with MAO-B or cancer-related kinases using PyMOL or AutoDock.
  • ADMET prediction : Software like SwissADME evaluates pharmacokinetic properties (e.g., blood-brain barrier permeability for CNS targets).

What safety protocols are recommended for handling this compound?

Q. Basic Research Focus

  • GHS compliance : Classified as an irritant (Warning signal word). Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store at ambient temperature in sealed containers, avoiding moisture.
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

How do spectroscopic discrepancies arise in purity analysis, and how are they resolved?

Advanced Research Focus
Discrepancies between HPLC and NMR data often stem from:

  • Residual solvents (e.g., DMSO in NMR samples).
  • Tautomeric forms in solution vs. solid state.
  • Resolution : Use orthogonal methods (e.g., LC-MS for low-level impurities) and standardized eluent systems (e.g., 0.1% TFA in acetonitrile/water gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.